Prasugrel (Maleic acid)

Description

BenchChem offers high-quality Prasugrel (Maleic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prasugrel (Maleic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

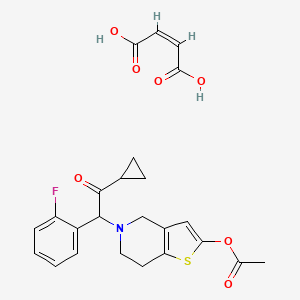

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S.C4H4O4/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;5-3(6)1-2-4(7)8/h2-5,10,13,19H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTPSWAPYMNPMX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389574-20-3 | |

| Record name | Prasugrel maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRASUGREL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC4YSF7KNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formation of Prasugrel's Active Metabolite, R-138727: A Technical Overview

Prasugrel is a third-generation thienopyridine antiplatelet agent and a prodrug that requires in vivo biotransformation to exert its pharmacological effect.[1] Its active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2][3] The metabolic activation of prasugrel is a rapid and efficient two-step process, primarily occurring in the intestine and liver.[4][5][6] This guide provides a detailed examination of the metabolic pathway, enzymatic kinetics, and experimental methodologies involved in the formation of R-138727.

Metabolic Pathway

The conversion of prasugrel to its active form, R-138727, involves two sequential metabolic steps:

-

Ester Hydrolysis: Prasugrel is rapidly hydrolyzed, primarily by human carboxylesterase 2 (hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[4][7][8] This initial step is highly efficient, to the extent that the parent compound, prasugrel, is often undetectable in plasma following oral administration.[5][8] Human carboxylesterase 1 (hCE1), found predominantly in the liver, plays a much smaller role in this conversion.[7]

-

Cytochrome P450-Mediated Oxidation: The intermediate metabolite, R-95913, undergoes a single-step oxidation by cytochrome P450 (CYP) enzymes in the intestine and liver to form the active metabolite, R-138727.[5][9] This reaction involves the opening of the thiolactone ring to expose a reactive thiol group.[1][2] The primary enzymes responsible for this step are CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[2][4][9][10]

The active metabolite R-138727 contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, leading to sustained inhibition of platelet function for the lifespan of the platelet.[2][11]

Enzymatic Kinetics

The efficiency of prasugrel's bioactivation is largely attributed to the rapid initial hydrolysis step. The kinetic parameters for the hydrolysis of prasugrel by human carboxylesterases have been characterized in vitro.

| Enzyme | Apparent Km / Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Kinetic Model | Hill Coefficient (n) | Apparent IC50 (μM) |

| hCE1 | 9.25 | 0.725 | Michaelis-Menten | Not Applicable | Not Applicable |

| hCE2 | 11.1 | 19.0 | Hill Kinetics (at low substrate concentrations) & Substrate Inhibition (at high concentrations) | 1.42 | 76.5 |

Data sourced from in vitro studies with expressed and purified enzymes.[7]

The hydrolysis of prasugrel by hCE2 is at least 25 times greater than by hCE1.[7] The complex kinetics of hCE2, showing both positive cooperativity (Hill coefficient > 1) at lower concentrations and substrate inhibition at higher concentrations, highlight its central role in the rapid formation of the R-95913 intermediate.[7]

Experimental Protocols

The study of prasugrel metabolism typically involves in vitro and in vivo methodologies. Below are generalized protocols for key experiments.

1. In Vitro Hydrolysis of Prasugrel by Human Carboxylesterases

This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and hCE2.

-

Materials:

-

Recombinant human hCE1 and hCE2 enzymes.

-

Prasugrel stock solution.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

High-performance liquid chromatography (HPLC) system with mass spectrometry (MS) detection.

-

-

Procedure:

-

Prepare a series of prasugrel dilutions in phosphate buffer.

-

Pre-incubate the recombinant enzyme (hCE1 or hCE2) at 37°C.

-

Initiate the reaction by adding the prasugrel solution to the enzyme preparation.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Terminate the reaction by adding a cold solution of acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the formation of R-95913 using a validated LC-MS/MS method.

-

Calculate the rate of formation of R-95913 at each substrate concentration.

-

Determine the kinetic parameters (Km, Vmax, etc.) by fitting the data to appropriate enzyme kinetic models using non-linear regression analysis.

-

2. In Vitro Metabolism of R-95913 by Human Liver Microsomes

This assay identifies the CYP isoforms responsible for the conversion of R-95913 to R-138727.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

R-95913 stock solution.

-

NADPH regenerating system.

-

Specific chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2B6).

-

Recombinant human CYP enzymes (for confirmation).

-

Phosphate buffer (pH 7.4).

-

LC-MS/MS system.

-

-

Procedure:

-

Incubate R-95913 with HLMs in the presence of the NADPH regenerating system at 37°C.

-

In parallel incubations, include specific CYP chemical inhibitors to assess the contribution of individual isoforms.

-

Terminate the reactions at various time points.

-

Quantify the formation of R-138727 using LC-MS/MS.

-

To confirm the results, perform similar incubations using a panel of recombinant human CYP enzymes instead of HLMs.

-

3. Caco-2 Cell Permeability and Metabolism Assay

This experiment evaluates the intestinal absorption and metabolism of prasugrel.

-

Materials:

-

Caco-2 cells cultured on permeable supports to form a monolayer.

-

Prasugrel solution.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution).

-

LC-MS/MS system.

-

-

Procedure:

-

Grow Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Add the prasugrel solution to the apical (donor) side of the monolayer.

-

At various time points, collect samples from both the apical and basolateral (receiver) compartments.

-

Analyze the samples for the concentrations of prasugrel and its metabolites (R-95913 and R-138727) using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to assess absorption potential.

-

The appearance of metabolites in the basolateral compartment provides insight into intestinal first-pass metabolism.

-

Visualizations

References

- 1. Prasugrel for the treatment of patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. The intestine as an important contributor to prasugrel active metabolite formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Prasugrel (Maleic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent utilized in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, prasugrel undergoes metabolic activation to its active metabolite, R-138727, which irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This antagonism effectively inhibits platelet activation and aggregation, forming the basis of its therapeutic efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with prasugrel and its maleate salt.

Chemical Structure and Identification

Prasugrel is chemically described as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[1] The maleic acid salt of prasugrel is the form used in the pharmaceutical formulation.

Chemical Structure of Prasugrel:

Figure 1: 2D structure of Prasugrel.

Table 1: Chemical Identification of Prasugrel Maleate

| Identifier | Value | Reference |

| IUPAC Name | (Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | [2] |

| CAS Number | 389574-20-3 | [2] |

| Molecular Formula | C24H24FNO7S | [2] |

| Molecular Weight | 489.5 g/mol | [2] |

| UNII | VC4YSF7KNU | [2] |

Physicochemical Properties

The physicochemical properties of prasugrel and its salts are crucial for its formulation, absorption, and bioavailability. Prasugrel hydrochloride, a different salt form, is soluble at acidic pH (pH 2), slightly soluble at pH 3 to 4, and practically insoluble at pH 6 to 7.5.[3][4] The maleate salt was developed to improve stability.[5]

Table 2: Physicochemical Properties of Prasugrel and its Salts

| Property | Value | Salt Form/Comment | Reference |

| Melting Point | 120.0 to 124.0 °C | Not specified | [3] |

| >173 °C (dec.) | Hydrochloride | [6] | |

| pKa (Strongest Basic) | 5.12 | Predicted | [7][8] |

| Solubility | 2.37e-03 g/L | Free Base | [9] |

| Soluble at pH 2, slightly soluble at pH 3-4, practically insoluble at pH 6-7.5 | Hydrochloride | [3][9] | |

| LogP | 3.536 | Not specified | [9] |

Mechanism of Action: P2Y12 Receptor Antagonism

Prasugrel is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[3][10][11][12] The process involves two main steps:

-

Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate.[10]

-

Cytochrome P450-mediated Oxidation: The thiolactone is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to open the thiolactone ring, forming the active metabolite, R-138727.[10]

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[1][13][14][15]

P2Y12 Signaling Pathway

The P2Y12 receptor plays a central role in ADP-induced platelet aggregation.[14] Its activation by ADP initiates a signaling cascade that leads to platelet activation and thrombus formation. The irreversible binding of R-138727 to the P2Y12 receptor blocks this pathway.

Experimental Protocols

Quantification of Prasugrel by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the determination of prasugrel in bulk drug and pharmaceutical dosage forms.[2][16][17]

Objective: To quantify the amount of prasugrel using a validated RP-HPLC method.

Materials and Equipment:

-

HPLC system with UV detector

-

Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column

-

Mobile Phase: 0.02 M Potassium dihydrogen orthophosphate and 0.02 M Dipotassium hydrogen orthophosphate in water:acetonitrile (30:70 v/v)

-

Prasugrel reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the prasugrel reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 100 to 600 µg/mL.

-

Sample Preparation (Tablets): Weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of prasugrel and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer:Acetonitrile (30:70 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the prasugrel peak in the chromatograms based on the retention time of the standard. Calculate the concentration of prasugrel in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol provides a general method for assessing the inhibitory effect of prasugrel on ADP-induced platelet aggregation.[18][19][20][21]

Objective: To measure the percentage of platelet aggregation inhibition in response to ADP in platelet-rich plasma (PRP).

Materials and Equipment:

-

Light Transmission Aggregometer

-

Centrifuge

-

Blood collection tubes containing 3.2% or 3.8% sodium citrate

-

Adenosine diphosphate (ADP) solution (e.g., 20 µM)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Pipettes

Procedure:

-

Blood Collection: Draw venous blood into sodium citrate tubes.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

-

Platelet Aggregation Assay:

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for a few minutes.

-

Add the ADP solution to the PRP to induce aggregation.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes). The maximum platelet aggregation is determined.

-

-

Calculation of Inhibition: The percentage of inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement taken before prasugrel administration.

Conclusion

Prasugrel maleate is a well-characterized antiplatelet agent with a defined chemical structure and a potent, irreversible mechanism of action targeting the P2Y12 receptor. Its physicochemical properties have been optimized for pharmaceutical formulation and oral administration. The experimental protocols detailed in this guide provide a foundation for the analytical characterization and pharmacodynamic assessment of prasugrel in research and drug development settings. A thorough understanding of these technical aspects is essential for the continued investigation and clinical application of this important therapeutic agent.

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prasugrel CAS#: 150322-43-3 [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. US20090281136A1 - Prasugrel pharmaceutical formulations - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

- 11. au.edu.sy [au.edu.sy]

- 12. Prasugrel - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 15. researchgate.net [researchgate.net]

- 16. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. phmethods.net [phmethods.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Platelet inhibition with prasugrel (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays in Prasugrel Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent. It is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, R-138727.[1][2] This active metabolite irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][3] The blockade of the P2Y12 receptor inhibits platelet activation and aggregation, a critical process in the pathophysiology of thrombotic events.[2]

This document provides detailed protocols for key cell-based assays to screen and characterize the activity of Prasugrel (Maleic Acid) and its active metabolite. The assays described are fundamental for preclinical and clinical research in the development of antiplatelet therapies. They include methods to assess platelet aggregation, the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP), and intracellular cyclic adenosine monophosphate (cAMP) levels.

Mechanism of Action: The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, couples to the inhibitory G protein, Gi. This activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] Lower cAMP levels lead to the dephosphorylation of VASP, a key protein involved in the regulation of actin dynamics and platelet morphology.[4][5] Dephosphorylated VASP is associated with an active platelet state, promoting aggregation. Prasugrel's active metabolite, by blocking the P2Y12 receptor, prevents this cascade, leading to maintained high levels of cAMP, subsequent VASP phosphorylation, and inhibition of platelet aggregation.[4][5]

References

- 1. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of the antiplatelet effects of prasugrel and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of antiplatelet effects of prasugrel and ticagrelor in cynomolgus monkeys by an ELISA-based VASP phosphorylation assay and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prasugrel (Maleic Acid) in Controlled Thrombosis Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of prasugrel, an antiplatelet agent, in experimental models of thrombosis. While prasugrel is clinically used to prevent thrombotic events, this document outlines its application in research for both inhibiting thrombosis and for modeling a prothrombotic state following its withdrawal, a phenomenon observed clinically.

Introduction to Prasugrel

Prasugrel is a third-generation thienopyridine and a potent antiplatelet agent.[1][2] It functions as a prodrug that, once metabolized into its active form (R-138727), irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4][5] This action blocks a key pathway in platelet activation and aggregation, thereby inhibiting thrombus formation.[5][6]

In a research context, prasugrel is a valuable tool for studying the mechanisms of thrombosis and hemostasis. Its primary application is to inhibit thrombus formation in various animal models. Additionally, the abrupt cessation of P2Y12 inhibitors like prasugrel has been associated with a transient increase in thrombotic events, a concept that can be adapted to create models of controlled thrombosis for specific research purposes.[7][8][9]

Mechanism of Action

Prasugrel's mechanism of action involves several steps:

-

Absorption and Metabolism: After oral administration, prasugrel is rapidly absorbed and hydrolyzed to an inactive thiolactone intermediate.[1][5]

-

Activation: This intermediate is then converted to its active metabolite, R-138727, through oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[5][10]

-

P2Y12 Receptor Blockade: The active metabolite forms a covalent, irreversible bond with the P2Y12 receptor on the platelet surface.[1][5]

-

Inhibition of Platelet Activation: By blocking the P2Y12 receptor, prasugrel prevents ADP from initiating downstream signaling. This inhibits the activation of the glycoprotein IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[5][6]

-

Sustained Effect: Due to the irreversible binding, the antiplatelet effect of prasugrel lasts for the lifespan of the platelet (approximately 7-10 days).[4][5] Platelet function only recovers as new platelets are produced.[4]

Signaling Pathway of Prasugrel's Action

Figure 1: Mechanism of action of prasugrel on platelet inhibition.

Application 1: Inhibition of Controlled Thrombosis

This application details the standard use of prasugrel in research to inhibit experimentally induced thrombosis, allowing for the study of antiplatelet effects.

Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

The ferric chloride-induced thrombosis model is a widely used method for studying arterial thrombosis due to its high reproducibility and sensitivity to both antiplatelet and anticoagulant drugs.[9][11][12]

Materials:

-

Prasugrel (Maleic acid salt)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 35-50% in distilled water)[11][13]

-

Filter paper discs (2 mm diameter)

-

Doppler flow probe and monitor

-

Surgical instruments for vessel isolation

Procedure:

-

Animal Preparation & Dosing:

-

Anesthesia and Surgery:

-

Anesthetize the rat and place it on a surgical board in a supine position.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissues and vagus nerve.

-

-

Thrombosis Induction:

-

Place a Doppler flow probe around the distal portion of the isolated artery to measure baseline blood flow.

-

Soak a filter paper disc in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery, proximal to the flow probe, for a defined period (e.g., 3-10 minutes).[11][13]

-

After the application time, remove the filter paper and rinse the area with saline.

-

-

Monitoring and Data Collection:

-

Continuously monitor the carotid artery blood flow using the Doppler probe for a set duration (e.g., 60 minutes).

-

The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow for at least 30 seconds.[11]

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Quantitative Data: Prasugrel in Animal Thrombosis Models

The following table summarizes representative data on the efficacy of prasugrel in inhibiting thrombosis in various animal models.

| Parameter | Animal Model | Prasugrel Dose | Vehicle/Control | Results | Reference |

| Thrombus Weight | Rat AV Shunt | 1 mg/kg | 45.9 ± 1.3 mg | Significant reduction in thrombus weight | [14] |

| Rat AV Shunt | 3 mg/kg | 45.9 ± 1.3 mg | Dose-related reduction in thrombus weight (ED₅₀ = 1.8 mg/kg) | [14] | |

| Inhibition of Platelet Aggregation (IPA) | Rabbit | 1 mg/kg/day for 7 days | Vehicle | 56.2 ± 3.5% IPA (ADP-induced) | |

| Rabbit | 3 mg/kg/day for 7 days | Vehicle | 71.0 ± 5.3% IPA (ADP-induced) | ||

| Time to Occlusion | Rat Electrically-Induced Thrombosis | 0.1-1 mg/kg/day | Vehicle | Significantly prolonged time to arterial occlusion |

Application 2: Inducing Controlled Thrombosis via Prasugrel Withdrawal

This application describes a more advanced, conceptual model based on the clinically observed phenomenon of increased thrombotic risk following the cessation of P2Y12 inhibitor therapy.[7][8] This protocol aims to create a state of heightened platelet reactivity to study mechanisms of rebound thrombosis.

Experimental Protocol: Prasugrel Withdrawal Followed by Sub-threshold FeCl₃ Injury

Rationale: This model involves a pre-treatment phase with prasugrel to suppress platelet function, followed by a withdrawal period to allow for the recovery of a new, uninhibited platelet population. It is hypothesized that this new platelet pool may exhibit heightened reactivity. A sub-threshold thrombotic challenge is then applied to test this hypothesis.

Materials:

-

Same as in the Ferric Chloride model, with the addition of a sub-threshold FeCl₃ concentration (to be determined empirically, e.g., 10-20%).

Procedure:

-

Phase 1: Prasugrel Loading (e.g., 7 days):

-

Administer a daily maintenance dose of prasugrel (e.g., 1 mg/kg in rats) orally for a period sufficient to ensure complete turnover and inhibition of the circulating platelet pool.

-

-

Phase 2: Prasugrel Withdrawal (e.g., 5-7 days):

-

Phase 3: Thrombosis Induction and Monitoring:

-

On the final day of the withdrawal period, perform the surgical procedure for the FeCl₃-induced thrombosis model as described previously.

-

Apply a sub-threshold concentration of FeCl₃ that does not typically cause occlusion in naive animals.

-

Monitor blood flow and record the Time to Occlusion. The primary outcome is the successful induction of thrombosis with a stimulus that is non-thrombotic in control animals.

-

Experimental Workflow for Prasugrel Withdrawal Model

Figure 2: Experimental workflow for the prasugrel withdrawal thrombosis model.

Quantitative Data: Platelet Function Recovery Post-Prasugrel

Understanding the timeline of platelet function recovery is critical for designing withdrawal experiments. The table below provides data from a human study comparing the recovery after stopping prasugrel and clopidogrel.

| Time After Last Dose | Proportion of Patients Returned to Baseline Platelet Reactivity |

| Prasugrel (10 mg) | |

| Day 5 | < 75% |

| Day 7 | > 75% |

Data adapted from Price, M.J., et al. (2012).[3][10]

This data indicates that a withdrawal period of at least 7 days is likely necessary in a research model to ensure the majority of the antiplatelet effect has dissipated.

Conclusion and Considerations

Prasugrel is a powerful tool for thrombosis research. In its conventional application, it serves as a potent inhibitor of platelet aggregation, allowing for the investigation of antiplatelet therapies. The ferric chloride-induced thrombosis model is a robust method for evaluating these effects.

The novel application of a prasugrel withdrawal model offers a unique opportunity to study the phenomenon of rebound platelet activity and increased thrombotic risk following the cessation of P2Y12 inhibition. This model may be particularly relevant for research into the pathophysiology of acute coronary syndromes and stent thrombosis. Researchers should be aware that this is a conceptual model and requires careful validation, including the determination of appropriate sub-threshold thrombotic stimuli.

When using prasugrel in research, it is crucial to consider its pharmacokinetics, including its nature as a prodrug requiring metabolic activation, to ensure appropriate timing of administration relative to the experimental endpoint.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Platelet Function Recovery Longer After Stopping Prasugrel Than Clopidogrel | tctmd.com [tctmd.com]

- 4. Coming safely to a stop: a review of platelet activity after cessation of antiplatelet drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rebound platelet activation after termination of prasugrel and aspirin therapy due to confirmed non-compliance in patient enrolled in the JUMBO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hcplive.com [hcplive.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Possibility of a rebound phenomenon following antiplatelet therapy withdrawal: a look at the clinical and pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recovery of platelet function after discontinuation of prasugrel or clopidogrel maintenance dosing in aspirin-treated patients with stable coronary disease: the recovery trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. droracle.ai [droracle.ai]

- 14. jacc.org [jacc.org]

Application Notes and Protocols: Prasugrel (Maleic Acid) in Cardiovascular Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prasugrel is a third-generation thienopyridine antiplatelet agent, administered as a prodrug.[1][2] It is indicated for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[3][4][5] Like other thienopyridines, prasugrel requires metabolic activation to exert its pharmacological effect.[6][7] Its active metabolite irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][4][8] Preclinical studies in various cardiovascular disease models have been crucial in elucidating its potency and mechanism of action.[7][9]

Mechanism of Action

Prasugrel is administered orally and absorbed through the gastrointestinal tract.[8] It undergoes rapid hydrolysis by esterases to form an inactive thiolactone intermediate.[8] This intermediate is then converted in a single, efficient step by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its active metabolite, R-138727.[1][8][10] The active metabolite contains a thiol group that forms a covalent, irreversible bond with the P2Y12 receptor on the platelet surface.[3][10] This action blocks ADP from binding to the receptor, which in turn prevents the ADP-mediated activation of the glycoprotein IIb/IIIa complex, a critical step for platelet aggregation.[3][8][10] This irreversible inhibition results in a sustained antiplatelet effect.[3][8]

Application in In Vivo Cardiovascular Disease Models

Animal models are essential for evaluating the antithrombotic and cardioprotective efficacy of antiplatelet agents like prasugrel.

Rat Model of Myocardial Infarction (MI)

A common model to assess the effect of antithrombotic agents on myocardial injury involves inducing coronary artery thrombosis through photochemical endothelial injury.[11]

Experimental Protocol:

-

Animal Model: Male rats are used for this model.

-

Drug Administration: Prasugrel is administered orally (p.o.) at doses of 1, 3, and 10 mg/kg, two hours prior to the induction of thrombosis. A vehicle-treated group serves as the control.[11]

-

Thrombosis Induction:

-

Anesthesia is induced in the animals.

-

Rose bengal dye is administered intravenously.

-

A specific segment of a coronary artery is irradiated with a laser (e.g., at 540 nm), which activates the rose bengal, causing endothelial injury and leading to thrombotic occlusion.[11]

-

-

Endpoint Measurement:

-

Mortality: Monitored during the 30-minute irradiation period.[11]

-

Infarct Size: In surviving animals, the hearts are excised 24 hours post-irradiation. The infarct size is quantified by measuring the necrotic area (NA) relative to the total left ventricular area (TLV).[11]

-

Cardiovascular Parameters: Blood pressure (BP), heart rate (HR), and electrocardiogram (ECG) can be monitored throughout the experiment.[11]

-

Quantitative Data Summary: Rat MI Model

| Treatment Group | Mortality Rate (%) | Infarct Size (NA/TLV, %) |

| Vehicle Control | 58.8% | 37.9 ± 6.8% |

| Prasugrel (1 mg/kg) | 0% | 14.4 ± 4.0% |

| Prasugrel (3 mg/kg) | 22.2% | 19.8 ± 4.5% |

| Prasugrel (10 mg/kg) | 0% | 14.8 ± 3.6% |

| Data sourced from a study on a rat model of myocardial infarction.[11] |

Rat Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the in vivo antithrombotic effects of a compound by measuring thrombus formation in an extracorporeal shunt.[2]

Experimental Protocol:

-

Animal Model: Rats are used.

-

Drug Administration: Prasugrel is administered orally at doses ranging from 0.3 to 3 mg/kg.[2]

-

Shunt Procedure: Four hours after drug administration, an AV shunt is created, typically between the carotid artery and jugular vein, containing a thrombogenic surface (e.g., a silk thread).[2]

-

Endpoint Measurement: Blood is allowed to circulate through the shunt for a defined period. The shunt is then removed, and the formed thrombus is weighed. The dose-response relationship is determined, and an ED₅₀ (the dose required to produce 50% of the maximal effect) is calculated.[2]

Quantitative Data Summary: Rat AV Shunt Model

| Parameter | Value |

| Vehicle Thrombus Weight | 45.9 ± 1.3 mg |

| Prasugrel ED₅₀ | 1.8 mg/kg |

| Data demonstrates a dose-related reduction in thrombus weight with prasugrel treatment.[2] |

Protocols for Ex Vivo Platelet Aggregation Assays

Ex vivo assays are used to measure the pharmacological effect of an administered drug on platelet function in blood samples collected from the treated animal.

Protocol for ADP- and Collagen-Induced Platelet Aggregation (Rat Model)

This protocol measures the extent of platelet aggregation in response to specific agonists in platelet-rich plasma (PRP) from prasugrel-treated rats.[2]

Experimental Protocol:

-

Animal Treatment: Rats receive a single oral dose of prasugrel (0.3–3 mg/kg) or vehicle.[2]

-

Blood Collection: Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[2]

-

PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed.

-

Aggregation Assay:

-

The PRP is placed in an aggregometer.

-

A platelet agonist, such as ADP (e.g., 5 and 20 μmol/L) or collagen (e.g., 5 μg/mL), is added to induce aggregation.[2]

-

Light transmittance through the sample is measured over time. As platelets aggregate, transmittance increases.

-

-

Data Analysis: The maximum platelet aggregation is recorded. The inhibitory effect is calculated relative to the vehicle-treated control. ED₅₀ values are determined at the time of peak effect (typically 4 hours post-dose).[2]

Quantitative Data Summary: Ex Vivo Platelet Aggregation (Rat Model)

| Agonist Concentration (at 4h post-dose) | ED₅₀ Value (mg/kg) |

| ADP 20 μmol·L⁻¹ | 1.9 |

| ADP 5 μmol·L⁻¹ | 1.5 |

| Data from ex vivo platelet aggregation studies in rats.[2] |

Disclaimer: These application notes and protocols are intended for research purposes only and are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and governmental regulations regarding animal care and use.

References

- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]

- 4. thrombosiscanada.ca [thrombosiscanada.ca]

- 5. Prasugrel: Heart Disease Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 6. Prasugrel for the treatment of patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prasugrel for the treatment of patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 9. P2Y12 inhibitors in cardiovascular disease: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Prasugrel (Maleic Acid) Solution Preparation and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1] It is a prodrug that requires in vivo metabolic activation to its active metabolite, R-138727, which is responsible for inhibiting platelet activation and aggregation.[2][3] This document provides detailed protocols for the preparation of Prasugrel (as the maleic acid salt) solutions and subsequent stability testing, crucial for formulation development and quality control in the pharmaceutical industry. The stability of Prasugrel is a critical quality attribute, as it is susceptible to degradation via hydrolysis and oxidation.[4][5][6][7]

I. Prasugrel (Maleic Acid) Solution Preparation

A. Solubility Profile

Prasugrel hydrochloride, a commonly used salt form, exhibits pH-dependent solubility. It is slightly soluble at acidic pH (1-4), very slightly soluble at pH 5, and practically insoluble at pH 6-7.[8][9] It is freely soluble in methanol, slightly soluble in 1- and 2-propanol and acetone, and practically insoluble in diethyl ether and ethyl acetate.[2] While specific data for the maleate salt is less prevalent, similar pH-dependent solubility is expected. Acetonitrile is often used as a co-solvent to ensure complete dissolution for analytical purposes.[4]

B. Protocol for Standard Stock Solution Preparation (1 mg/mL)

-

Materials:

-

Prasugrel (Maleic acid) reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Analytical balance

-

Sonicator

-

-

Procedure:

-

Accurately weigh approximately 25 mg of Prasugrel (Maleic acid) reference standard.

-

Transfer the weighed standard to a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 5-10 minutes to dissolve the powder completely.[10]

-

Allow the solution to return to room temperature.

-

Make up the volume to 25 mL with methanol. This yields a 1000 µg/mL (1 mg/mL) stock solution.[10]

-

For further dilutions, use a diluent mixture, such as acetonitrile and water, depending on the analytical method requirements.[1][11]

-

C. Protocol for Working Standard Solution Preparation (e.g., 100 µg/mL)

-

Procedure:

-

Pipette 10 mL of the 1 mg/mL standard stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the chosen diluent (e.g., methanol or a specific mobile phase).[10]

-

This provides a working standard solution of 100 µg/mL. Further serial dilutions can be made to construct a calibration curve.[10]

-

II. Stability Testing of Prasugrel Solutions

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[1]

A. Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies of Prasugrel.

B. Forced Degradation Protocols

Prasugrel is known to be labile under hydrolytic (acidic and basic) and oxidative conditions.[6][12][13] The following are typical protocols for forced degradation studies.

-

Acidic Hydrolysis:

-

Mix 1 mL of a Prasugrel working solution (e.g., 1000 µg/mL) with 1 mL of 0.1 M HCl.[10]

-

Keep the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[14]

-

Neutralize the solution with an equivalent amount of base (e.g., 0.1 M NaOH).

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of a Prasugrel working solution with 1 mL of 0.01 M NaOH.[10]

-

Keep the mixture at room temperature for a short duration (e.g., 5-30 minutes), as degradation is rapid under basic conditions.[1][4][10]

-

Neutralize the solution with an equivalent amount of acid (e.g., 0.01 M HCl).[1]

-

Dilute to a final concentration for analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a solid sample of Prasugrel powder to dry heat (e.g., 90°C) for 24 hours.[1]

-

Alternatively, reflux a solution of Prasugrel for a specified time.

-

Dissolve and dilute the sample appropriately for analysis.

-

-

Photolytic Degradation:

C. Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Table 1: Example HPLC Parameters for Prasugrel Stability Testing

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)[1] | Kromasil 100 C18 (150 x 4.6 mm, 5 µm)[15] |

| Mobile Phase | Ammonium acetate buffer (0.05 M, pH 4.5) : Acetonitrile (40:60 v/v)[1] | Acetonitrile : Methanol : Water (30:10:60 v/v), pH 3.0 with o-phosphoric acid[15] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |

| Detection | UV at 254 nm[1] | UV at 220 nm[16] |

| Column Temp. | 30°C[1] | Ambient |

| Injection Vol. | 10 µL[1] | 20 µL |

| Retention Time | ~3-10 min[1] | ~6.61 min[15] |

D. Data Presentation and Analysis

The results of stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 2: Summary of Forced Degradation Studies of Prasugrel

| Stress Condition | Reagent/Parameter | Duration | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 70°C | 1 hour | Significant[1] | OXTP Diastereomers, OXTP Tautomer[4] |

| Alkaline Hydrolysis | 0.01 M NaOH at RT | 30 min | Extensive[1] | OXTP Diastereomers, Carboxyenone[4] |

| Oxidative | 10% H₂O₂ at 70°C | 1.5 hours | Significant[14] | Tetrahydropyridine sulfonate[4] |

| Thermal (Dry Heat) | 90°C | 24 hours | Moderate[1] | Carboxypiperidinone (at high humidity)[4] |

| Photolytic (UV) | 254 nm | 16-24 hours | Minimal to None[1][14] | N/A |

Note: "OXTP" refers to the hydrolyzed active metabolite of Prasugrel.

III. Prasugrel's Mechanism of Action and Degradation Pathway

A. Signaling Pathway of Prasugrel's Action

Prasugrel is a prodrug that is metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on platelets. This action blocks ADP-mediated platelet activation and subsequent aggregation, which is a key step in thrombus formation.

Caption: Mechanism of action of Prasugrel.

B. Primary Degradation Pathways

The primary degradation pathways for Prasugrel involve the hydrolysis of the ester linkage, leading to the formation of its active metabolite diastereomers (OXTP) and their tautomer. Further degradation can occur under different stress conditions.

Caption: Simplified degradation pathways of Prasugrel.

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and stability assessment of Prasugrel (Maleic acid) solutions. A thorough understanding of its solubility, stability under various stress conditions, and the use of a validated stability-indicating HPLC method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Prasugrel. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the field of drug development.

References

- 1. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. jocpr.com [jocpr.com]

- 11. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 15. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability Indicating RP-HPLC Method for Simultaneous Estimation of Aspirin and Prasugrel in Combination Capsule Dosage - ProQuest [proquest.com]

Application Notes and Protocols: High-Throughput Screening for P2Y12 Receptor Antagonists Using Prasugrel Active Metabolite as a Reference

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet pro-drug that, once metabolized to its active form, R-138727, acts as an irreversible antagonist of the P2Y12 receptor.[1][2][3] The P2Y12 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] Inhibition of this receptor is a key therapeutic strategy for preventing thrombotic events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.[4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel P2Y12 receptor antagonists, using the active metabolite of Prasugrel (R-138727) as a reference compound. The described methodologies are suitable for screening large compound libraries and assessing the potency of potential drug candidates.

Mechanism of Action of Prasugrel's Active Metabolite (R-138727)

Prasugrel is a prodrug that undergoes rapid metabolism in the body to form its active metabolite, R-138727.[3] This active metabolite contains a reactive thiol group that forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[6] By blocking the P2Y12 receptor, R-138727 prevents ADP from binding and initiating the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, activation of the glycoprotein IIb/IIIa receptor, and ultimately, platelet aggregation.[1][5]

Data Presentation: In Vitro Activity of Prasugrel Active Metabolite (R-138727)

The following table summarizes the quantitative data for the in vitro activity of Prasugrel's active metabolite, R-138727, in relevant HTS assays. This data is essential for establishing assay windows and for comparing the potency of test compounds.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Functional Antagonist Assay (cAMP) | IC50 | < 1 µM | CHO cells expressing human P2Y12 | [7] |

| HTS Assay Quality Metric | Z'-Factor | ≥ 0.5 (Typical) | Recombinant P2Y12 assay | [8][9] |

Experimental Protocols

Herein, we provide detailed protocols for two common HTS assay formats for the identification of P2Y12 receptor antagonists: a functional cell-based cAMP assay and a competitive binding assay using fluorescence polarization.

Functional P2Y12 Antagonist HTS Assay (cAMP-based)

This assay measures the ability of a test compound to inhibit the ADP-mediated decrease in intracellular cAMP levels in cells expressing the human P2Y12 receptor.

Materials and Reagents:

-

CHO-K1 cells stably expressing the human P2Y12 receptor

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

-

Forskolin (adenylyl cyclase activator)

-

ADP (P2Y12 receptor agonist)

-

Prasugrel Active Metabolite (R-138727) as a positive control

-

HTRF cAMP Assay Kit (or equivalent)

-

384-well white, low-volume assay plates

Procedure:

-

Cell Preparation:

-

Culture CHO-K1-P2Y12 cells to 80-90% confluency.

-

Harvest cells and resuspend in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 50 nL of test compounds and control compounds (Prasugrel active metabolite, R-138727) into the 384-well assay plates.

-

For the positive control (maximum inhibition), use a high concentration of R-138727 (e.g., 10 µM).

-

For the negative control (no inhibition), use DMSO vehicle.

-

-

Cell Dispensing and Incubation:

-

Dispense 10 µL of the cell suspension into each well of the compound-plated assay plates.

-

Incubate the plates at room temperature for 30 minutes.

-

-

Agonist and Forskolin Addition:

-

Prepare a solution of ADP and forskolin in Assay Buffer. The final concentration of ADP should be its EC80 (the concentration that gives 80% of the maximal response), and the final concentration of forskolin should be approximately 10 µM.

-

Add 10 µL of the ADP/forskolin solution to all wells except for the wells designated for the maximum signal control (forskolin only).

-

To the maximum signal control wells, add 10 µL of forskolin solution in Assay Buffer.

-

-

Incubation:

-

Incubate the plates at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the HTRF cAMP detection reagents according to the manufacturer's protocol.

-

Add the detection reagents to each well.

-

Incubate the plates at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plates on a compatible HTRF plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.

-

Competitive Binding HTS Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled P2Y12 antagonist from the receptor.

Materials and Reagents:

-

Purified human P2Y12 receptor membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

-

Fluorescently labeled P2Y12 antagonist (e.g., a fluorescent derivative of a known antagonist)

-

Prasugrel Active Metabolite (R-138727) as a positive control

-

384-well black, low-volume assay plates

Procedure:

-

Compound Plating:

-

Dispense 50 nL of test compounds and control compounds into the 384-well assay plates using an acoustic liquid handler.

-

Positive control (maximum displacement): a high concentration of unlabeled P2Y12 antagonist.

-

Negative control (no displacement): DMSO vehicle.

-

-

Reagent Preparation:

-

Prepare a solution containing the purified P2Y12 receptor membranes and the fluorescently labeled P2Y12 antagonist in Assay Buffer. The concentration of the fluorescent ligand should be at its Kd (dissociation constant) for the receptor, and the receptor concentration should be optimized to give a sufficient signal window.

-

-

Reagent Addition:

-

Dispense 20 µL of the receptor/fluorescent ligand mixture into each well of the assay plate.

-

-

Incubation:

-

Incubate the plates at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plates on a fluorescence polarization plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

-

-

Data Analysis:

-

The degree of fluorescence polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound.

-

Normalize the data to the positive and negative controls to calculate the percent displacement for each test compound.

-

Mandatory Visualizations

Caption: P2Y12 receptor signaling pathway and inhibition by Prasugrel's active metabolite.

Caption: High-throughput screening workflow for P2Y12 receptor antagonists.

References

- 1. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Troubleshooting & Optimization

Technical Support Center: Prasugrel Solubility and Formulation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prasugrel. The following information primarily pertains to Prasugrel Hydrochloride, the most common salt form, due to the limited availability of public data on Prasugrel Maleate.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of prasugrel hydrochloride in different solvents and pH conditions?

Prasugrel hydrochloride exhibits pH-dependent solubility. It is more soluble in acidic conditions and practically insoluble in neutral to alkaline environments. Its solubility in various organic solvents also varies.

Data Presentation: Solubility of Prasugrel Hydrochloride

| pH | Solubility | Reference(s) |

| 2 | Soluble | [1][2][3] |

| 3 - 4 | Slightly soluble | [1][2][4][3] |

| 5 | Very slightly soluble | |

| 6 - 7.5 | Practically insoluble | [1][2][3] |

| Solvent | Solubility | Reference(s) |

| Methanol | Freely soluble | [1][2][4][3] |

| 1-Propanol | Slightly soluble | [1][2][4][3] |

| 2-Propanol | Slightly soluble | [1][2][4][3] |

| Acetone | Slightly soluble | [1][2][4][3] |

| Diethyl ether | Practically insoluble | [1][2] |

| Ethyl acetate | Practically insoluble | [1][2] |

Q2: My prasugrel formulation is showing poor dissolution at a higher pH (e.g., pH 6.8). Why is this happening and what can I do?

This is a common challenge due to the pH-dependent solubility of prasugrel. The low solubility at higher pH levels, such as those found in the lower gastrointestinal tract, can lead to poor dissolution and potentially low bioavailability.[5][6]

Troubleshooting Steps:

-

Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Micronization can improve the dissolution rate.[6][7]

-

Solubility Enhancement Techniques: Consider advanced formulation strategies such as:

-

Solid Dispersions: Dispersing prasugrel in a hydrophilic carrier can improve its wettability and dissolution.[6][8][9] Carriers like HPMC-AS have been used.[8][9]

-

Nanosuspensions: Reducing particle size to the nanometer range can significantly enhance the dissolution rate and bioavailability.[7][10]

-

Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of prasugrel.[7][11]

-

Use of Surfactants: Incorporating surfactants like sodium dodecyl sulfate (SDS) can improve the wettability and micellar solubilization of the drug.[6][12]

-

Q3: I am observing degradation of prasugrel in my formulation. What are the likely causes and how can I prevent it?

Prasugrel is susceptible to degradation through hydrolysis and oxidation.[13][14][15] Exposure to moisture and air can accelerate this process.[16]

Troubleshooting and Prevention:

-

Control Moisture: Use low-moisture grade excipients and consider packaging with desiccants.[16]

-

Protect from Oxygen: The use of antioxidants in the formulation can help prevent oxidative degradation.[16] Consider processing under an inert atmosphere (e.g., nitrogen).

-

pH Control: Maintaining an acidic pH environment can improve the stability of prasugrel hydrochloride.

-

Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with prasugrel and do not promote degradation.

Experimental Protocols

Protocol 1: Basic Solubility Assessment of Prasugrel Hydrochloride

Objective: To determine the equilibrium solubility of prasugrel hydrochloride in a specific solvent or buffer.

Materials:

-

Prasugrel Hydrochloride API

-

Selected solvent (e.g., pH 6.8 phosphate buffer, methanol)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Calibrated analytical balance

Methodology:

-

Add an excess amount of prasugrel hydrochloride to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the sample at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator or magnetic stirrer until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical method's linear range.

-

Analyze the concentration of prasugrel in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[15][17]

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Preparation of a Prasugrel Nanosuspension by Evaporative Precipitation

Objective: To prepare a prasugrel hydrochloride nanosuspension to enhance its dissolution rate.

Materials:

-

Prasugrel Hydrochloride

-

Anti-solvent: Water containing a surfactant (e.g., Tween-80)[7][10]

-

Syringe

-

Magnetic stirrer

-

Vacuum source (e.g., rotary evaporator)

-

Centrifuge

Methodology:

-

Dissolve prasugrel hydrochloride in ethanol to create the solvent phase.[10]

-

Prepare the anti-solvent phase by dissolving Tween-80 in water.

-

With constant stirring on a magnetic stirrer, inject the drug solution dropwise into the anti-solvent.[7][10]

-

Apply a vacuum while stirring to facilitate the evaporation of the ethanol.[7][10]

-

Continue the process until the solvent is fully evaporated, resulting in the formation of a nanosuspension.

-

The resulting product can be filtered and centrifuged for further characterization.[7][10]

Visualizations

Caption: A general workflow for developing a formulation for a poorly soluble drug like prasugrel.

Caption: The relationship between prasugrel's properties, formulation strategies, and desired outcomes.

References

- 1. Prasugrel CAS#: 150322-43-3 [m.chemicalbook.com]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. jocpr.com [jocpr.com]

- 6. US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method - Google Patents [patents.google.com]

- 7. auctoresonline.org [auctoresonline.org]

- 8. [PDF] Dissolution Rate Improvement of Prasugrel Hydrochloride by Solid Dispersion Method Using HPMC-AS as a Polymer | Semantic Scholar [semanticscholar.org]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Preparation, Characterization and Evaluation of Prasugrel Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Auctores [auctoresonline.org]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20090281136A1 - Prasugrel pharmaceutical formulations - Google Patents [patents.google.com]

- 17. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

Prasugrel (Maleic Acid) Experimental Stability: Technical Support Center

Welcome to the technical support center for Prasugrel (Maleic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming degradation challenges in experimental setups. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Prasugrel degradation in aqueous solutions?

A1: The primary cause of Prasugrel degradation in aqueous solutions is hydrolysis. The ester moiety of the Prasugrel molecule is susceptible to cleavage, particularly under basic (alkaline) conditions, but also occurs under neutral and acidic conditions.[1][2][3][4] Oxidation is another significant degradation pathway.[1][2][5]

Q2: How stable is Prasugrel in a typical stock solution?

A2: The stability of Prasugrel in solution depends heavily on the solvent and storage temperature. A standard stock solution (1 mg/mL) prepared in a diluent of water and acetonitrile (70:30 v/v) was found to be stable for up to 24 hours at ambient temperature.[6] For longer-term storage, refrigeration is recommended, which can extend stability to approximately 8.5 hours, though preparing fresh solutions is the best practice.[7] Methanol is also commonly used for preparing stock solutions.[8]

Q3: What are the main degradation products I should be aware of?

A3: Under hydrolytic stress (acidic, neutral, or basic), the primary degradation products are the OXTP (oxo-thienopyridine) tautomer and its diastereomers, formed by the hydrolysis of the acetoxy group.[4] Oxidative stress can lead to the formation of various products, including oxidation of the thienopyridine fragment.[2][5][9]

Q4: Is Prasugrel sensitive to light or heat?

A4: Prasugrel is generally stable under thermal (dry heat) and photolytic (UV light) stress conditions when in solid form.[1][2][3] However, prolonged exposure of Prasugrel in solution to UV light or high temperatures (e.g., 60-70°C) during forced degradation studies can lead to breakdown.[6][10]

Q5: What is the optimal pH for working with Prasugrel in solution?

A5: Prasugrel exhibits its best stability in acidic conditions (pH 1.0 - 4.0).[8] It degrades moderately under neutral conditions and very rapidly under basic conditions.[4] Therefore, for experimental buffers and solutions, maintaining a pH below 4.5 is recommended to minimize hydrolytic degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

You are running an assay and observe additional, unexpected peaks in your chromatogram that are not present in your initial standard.

-

Possible Cause 1: Hydrolytic Degradation. Prasugrel's ester group can hydrolyze. This is accelerated by neutral or basic pH and elevated temperatures.

-

Troubleshooting Steps:

-

Verify the pH of your mobile phase and any buffers used in your sample preparation. An acidic mobile phase, such as one containing 0.05 M ammonium acetate adjusted to pH 4.5 with acetic acid, can improve stability.[6]

-

Analyze samples immediately after preparation. If samples must be stored, keep them in an autosampler cooled to 4°C.

-

Compare the retention times of your unknown peaks with those of known degradants from forced degradation studies if available. Hydrolytic degradants typically appear as more polar compounds with shorter retention times in reverse-phase HPLC.

-

-

-

Possible Cause 2: Oxidative Degradation. Your sample may have been exposed to oxidizing agents or atmospheric oxygen.

-

Logical Flow for Troubleshooting Unexpected Peaks:

Troubleshooting workflow for HPLC peak identification.

Issue 2: Poor Reproducibility or Loss of Potency in Cellular Assays

You are observing inconsistent results or a time-dependent loss of Prasugrel's effect in your cell-based experiments.

-

Possible Cause: Degradation in Culture Media. Standard cell culture media is typically buffered to a physiological pH of ~7.4, which is suboptimal for Prasugrel stability.[4]

-

Troubleshooting Steps:

-

Minimize Incubation Time: Add Prasugrel to the culture media immediately before introducing it to the cells. Reduce the duration of the experiment as much as possible.

-

Prepare Fresh: Make a concentrated stock solution in an appropriate solvent (e.g., Acetonitrile:Water 30:70 v/v) and add it to the media to achieve the final concentration just before use.[6] Do not store Prasugrel pre-diluted in culture media.

-

Run Time-Course Controls: Include a control where Prasugrel is incubated in media for the full duration of the experiment without cells. Analyze the supernatant by HPLC at the end to quantify the amount of parent drug remaining. This will help you understand the degradation kinetics in your specific system.

-

-

Quantitative Data Summary

The following tables summarize the degradation of Prasugrel under various forced stress conditions as reported in literature. These studies are designed to accelerate degradation to identify potential pathways and products.

Table 1: Summary of Hydrolytic Degradation

| Condition | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |

| 0.1 M HCl (Acid) | 70°C | 1 hour | Significant | OXTP Tautomer, Diastereomers | [10] |

| 0.1 N HCl / Acetonitrile | Ambient | 20 hours | ~9.2% | OXTP Tautomer, Diastereomers | [4] |

| Water (Neutral) | 70°C | 1.5 hours | Significant | OXTP Tautomer, Diastereomers | [10] |

| pH 7 Buffer / Acetonitrile | Ambient | 5.5 hours | Moderate | OXTP Diastereomers | [4] |

| 0.01 N NaOH (Base) | Room Temp. | 30 min | Significant | Not specified | [6] |

| 0.05 M NaOH (Base) | Room Temp. | 1 min | Significant | OXTP Tautomer, Diastereomers | [10] |

Table 2: Summary of Oxidative, Thermal, and Photolytic Degradation

| Condition | Temperature | Duration | Degradation (%) | Notes | Reference |

| 30% H₂O₂ (Oxidative) | 60°C | 1 hour | Significant | One major degradant observed | [6] |

| 10% H₂O₂ (Oxidative) | 70°C | 1.5 hours | Significant | One major degradant observed | [10] |

| Dry Heat (Solid) | 90°C | 2 days | Not detected | Stable in solid form | [10] |

| UV Light (254 nm) | Ambient | 16 hours | Not significant | Generally stable to photolytic stress | [10] |

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution of Prasugrel for use in in vitro experiments.

Materials:

-

Prasugrel (Maleic acid or HCl salt) reference standard

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare Diluent: Mix deionized water and acetonitrile in a 70:30 (v/v) ratio. Sonicate for 10 minutes to degas.[6]

-

Weighing: Accurately weigh 10 mg of Prasugrel standard and transfer it to a 10 mL volumetric flask.

-

Dissolution: Add approximately 7 mL of the diluent to the flask. Vortex or sonicate gently until the Prasugrel is completely dissolved.

-

Final Volume: Bring the flask to the final volume of 10 mL with the diluent. Mix thoroughly.

-

Storage: This 1 mg/mL stock solution should be used immediately. If temporary storage is necessary, store in a tightly sealed container at 2-8°C for no more than a few hours. For best results, always prepare fresh.

Protocol 2: General Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade Prasugrel to identify potential degradants and establish a stability-indicating analytical method.

Workflow for a forced degradation study of Prasugrel.

Procedure:

-

Prepare Drug Solution: Prepare a stock solution of Prasugrel (e.g., 1 mg/mL) in a suitable diluent.[6]

-

Acid Hydrolysis: Mix a portion of the drug solution with an equal volume of 1N HCl. Incubate at 60°C for 3 hours. Cool and neutralize with 1N NaOH.[6]

-

Base Hydrolysis: Mix a portion of the drug solution with 0.01N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.01N HCl.[6]

-

Oxidative Degradation: Mix a portion of the drug solution with 30% hydrogen peroxide. Incubate at 60°C for 1 hour.[6]

-

Sample Analysis:

-

Following stress exposure, dilute all samples to a suitable concentration for HPLC analysis (e.g., 200 µg/mL).[6]

-

Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A common setup uses a C8 or C18 column with a mobile phase of ammonium acetate buffer (pH 4.5) and acetonitrile, with detection at 254 nm.[6]

-